molecular formula C14H10O7S B14149624 2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid CAS No. 1312586-91-6

2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid

Cat. No.: B14149624
CAS No.: 1312586-91-6
M. Wt: 322.29 g/mol
InChI Key: CYWBLYSROWICFI-UHFFFAOYSA-N
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Description

2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid is an aromatic sulfonic acid derivative of biphenyl This compound is characterized by the presence of sulfonic acid and carboxylic acid functional groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the sulfonation of biphenyl derivatives. One common method is the reaction of biphenyl with sulfur trioxide in the presence of a strong acid such as sulfuric acid. This process introduces the sulfonic acid group onto the biphenyl ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions.

Industrial Production Methods

In industrial settings, the production of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve high-speed ball milling of biphenyl with sodium bisulfate monohydrate in the presence of phosphorus pentoxide. This mechanochemical approach is advantageous due to its efficiency, higher product yields, and elimination of harmful organic solvents .

Chemical Reactions Analysis

Types of Reactions

2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

    Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form other functional groups.

    Substitution Reactions: The sulfonic acid group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Sulfur Trioxide and Sulfuric Acid: Used for sulfonation reactions.

    Nitric Acid and Sulfuric Acid: Employed in nitration reactions.

    Reducing Agents: Such as lithium aluminum hydride for the reduction of carboxylic acids to alcohols.

    Oxidizing Agents: Such as potassium permanganate for the oxidation of carboxylic acids.

Major Products

    Nitrated Derivatives: Formed through nitration reactions.

    Halogenated Derivatives: Formed through halogenation reactions.

    Alcohols: Formed through the reduction of carboxylic acids.

Scientific Research Applications

2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets through its sulfonic and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Sulfo[1,1’-biphenyl]-3,3’-dicarboxylic acid
  • 5-Amino-2-hydroxy-4’-sulfo[1,1’-biphenyl]-3-carboxylic acid

Uniqueness

2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with other molecules .

Properties

CAS No.

1312586-91-6

Molecular Formula

C14H10O7S

Molecular Weight

322.29 g/mol

IUPAC Name

4-(4-carboxyphenyl)-3-sulfobenzoic acid

InChI

InChI=1S/C14H10O7S/c15-13(16)9-3-1-8(2-4-9)11-6-5-10(14(17)18)7-12(11)22(19,20)21/h1-7H,(H,15,16)(H,17,18)(H,19,20,21)

InChI Key

CYWBLYSROWICFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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